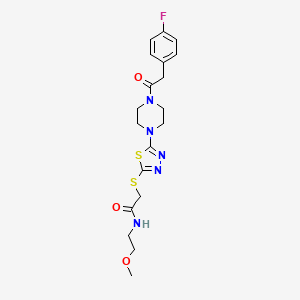
2-((5-(4-(2-(4-fluorophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(4-(2-(4-fluorophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C19H24FN5O3S2 and its molecular weight is 453.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((5-(4-(2-(4-fluorophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide is a thiadiazole derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. Thiadiazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of this compound is C18H22FN5O2S, with a molecular weight of approximately 373.46 g/mol. The presence of a piperazine ring and a thiadiazole moiety contributes to its biological activity.
Thiadiazole derivatives often exhibit their biological effects through various mechanisms, including:
- Inhibition of Cancer Cell Proliferation : Many thiadiazole compounds have been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in cancer metabolism and proliferation, such as poly(ADP-ribose) polymerase (PARP) and carbonic anhydrases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a review published in Pharmaceuticals discusses various thiadiazole compounds that demonstrate significant efficacy against multiple cancer types:
| Compound Name | Cancer Type | Mechanism | IC50 Value |
|---|---|---|---|
| 5-Amino-1,3,4-thiadiazole-2-sulfonamide | Human leukemia | Enzyme inhibition | 12 μM |
| Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide | Burkitt lymphoma | Decreased proliferation | 15 μM |
| N-[5-[4-[6-[2-[3-(trifluoromethoxy)phenyl]acetyl]amino]-3-pyridazinyl]butyl]-1,3,4-thiadiazol-2-yl]-2-pyridineacetamide | Triple negative breast cancer | Reduced xenograft growth | 18 μM |
The compound has been shown to exhibit similar mechanisms and is likely to affect various cancer cell lines through apoptosis induction and cell cycle arrest.
Case Studies
- In Vitro Studies : Research conducted on human breast cancer cell lines demonstrated that compounds structurally similar to the target compound significantly reduced cell viability. For example, the IC50 values for related thiadiazole derivatives ranged from 10 to 20 μM across different cancer types .
- In Vivo Efficacy : Animal model studies indicated that thiadiazole derivatives could reduce tumor growth significantly when administered at specific dosages. These studies suggest a promising therapeutic potential for the compound in treating aggressive forms of cancer .
Properties
IUPAC Name |
2-[[5-[4-[2-(4-fluorophenyl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O3S2/c1-28-11-6-21-16(26)13-29-19-23-22-18(30-19)25-9-7-24(8-10-25)17(27)12-14-2-4-15(20)5-3-14/h2-5H,6-13H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIQRNQQQYWZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














